An In-depth Technical Guide to 1-(2-Aminocyclopentyl)pyrrolidin-3-ol (CAS: 1340116-85-9) for Drug Development Professionals
An In-depth Technical Guide to 1-(2-Aminocyclopentyl)pyrrolidin-3-ol (CAS: 1340116-85-9) for Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol, a key building block for researchers and scientists in the field of drug discovery and development. With its unique stereochemical complexity and versatile functional groups, this compound presents significant opportunities for the synthesis of novel therapeutics. This document delves into its chemical properties, outlines a plausible synthetic pathway, discusses its potential applications, and provides detailed analytical methodologies for its characterization and quality control.
Core Compound Profile
CAS Number: 1340116-85-9 Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol [1]
The structure of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol incorporates two key heterocyclic and carbocyclic scaffolds: a pyrrolidin-3-ol moiety and an aminocyclopentyl group. The pyrrolidine ring is a prevalent motif in a multitude of natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality into molecular structures, which can enhance binding affinity and selectivity to biological targets.[2][3] The presence of a primary amine, a secondary amine, and a hydroxyl group offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry.[4]
| Property | Value | Source |
| CAS Number | 1340116-85-9 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| SMILES | OC1CN(C2C(N)CCC2)CC1 | [1] |
Strategic Synthesis Pathway
A plausible synthetic approach involves the reductive amination between a protected aminocyclopentanone and pyrrolidin-3-ol. This method is widely used in medicinal chemistry for the formation of C-N bonds.[5]
Diagram of Proposed Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-2-aminocyclopentanone
This intermediate can be prepared from cyclopentanone through a multi-step sequence likely involving oximation, reduction, and Boc-protection, or via methods such as the hetero-Diels-Alder reaction followed by ring opening and functional group manipulations as described for analogous aminocyclopentanol derivatives.[6]
Step 2: Reductive Amination
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To a solution of N-Boc-2-aminocyclopentanone (1.0 eq) and pyrrolidin-3-ol (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If the hydrochloride salt is formed, it can be neutralized with a suitable base to obtain the free amine or used as is. The free base can be obtained by partitioning between a basic aqueous solution and an organic solvent.
Applications in Drug Discovery
The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, appearing in drugs for a wide range of diseases.[7] The combination of the pyrrolidine-3-ol and aminocyclopentyl moieties in 1-(2-aminocyclopentyl)pyrrolidin-3-ol suggests its potential utility in the development of novel therapeutic agents, particularly in areas where stereochemistry and three-dimensional structure are crucial for biological activity.
-
Enzyme Inhibitors: The functional groups and stereocenters of this molecule make it an attractive starting point for the design of enzyme inhibitors. For instance, pyrrolidine derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and as inhibitors of proteases in antiviral therapies.[3][8]
-
GPCR Ligands: The amine functionalities can interact with key residues in the binding pockets of G-protein coupled receptors (GPCRs), a large family of drug targets.
-
Ion Channel Modulators: The overall topology of the molecule may be suitable for interaction with ion channels, which are important targets for neurological and cardiovascular diseases.
Analytical Characterization and Quality Control
Ensuring the chemical purity and stereochemical integrity of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol is paramount for its use in drug discovery. A combination of chromatographic and spectroscopic techniques is recommended for its comprehensive analysis.
Diagram of Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of 1-(2-Aminocyclopentyl)pyrrolidin-3-ol.
Detailed Analytical Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the chemical purity of the compound.
-
Instrumentation: A standard HPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
2. Structural Confirmation by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include multiplets for the cyclopentyl and pyrrolidine ring protons, and potentially broad signals for the amine and hydroxyl protons.[9]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule, confirming the attachment of the cyclopentyl group to the pyrrolidine nitrogen.[10]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound.[11]
-
3. Chiral Purity Analysis by Chiral HPLC
Due to the presence of multiple stereocenters, determining the enantiomeric and diastereomeric purity is critical.
-
Objective: To separate and quantify the different stereoisomers.
-
Instrumentation: An HPLC system with a UV or other suitable detector.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for chiral amines and alcohols.[12][13]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[12]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection.
-
Data Analysis: The enantiomeric/diastereomeric excess is calculated from the peak areas of the separated stereoisomers.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(2-Aminocyclopentyl)pyrrolidin-3-ol. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
1-(2-Aminocyclopentyl)pyrrolidin-3-ol is a promising and versatile building block for the development of novel therapeutics. Its unique structural features provide a solid foundation for creating diverse chemical libraries for screening against a wide range of biological targets. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to effectively utilize this compound in their drug discovery programs. Adherence to rigorous analytical characterization will ensure the quality and reproducibility of subsequent biological studies.
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- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
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